1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-3-methyl-
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Overview
Description
1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-3-methyl-: is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-3-methyl- makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazolopyridazine ring. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-3-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-3-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of high-energy materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-3-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(4,3-b)pyridazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-Triazolo(3,4-b)thiadiazines: Another class of triazole-containing heterocycles with diverse pharmacological properties
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and drug development .
Properties
CAS No. |
130187-55-2 |
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Molecular Formula |
C18H14N4 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
3-methyl-6,8-diphenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H14N4/c1-13-19-20-18-16(14-8-4-2-5-9-14)12-17(21-22(13)18)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
SCQCHVXMBQZNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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